molecular formula C4H7NO3S B175270 [(2-Amino-2-oxoethyl)thio]acetic acid CAS No. 13330-87-5

[(2-Amino-2-oxoethyl)thio]acetic acid

Cat. No. B175270
CAS RN: 13330-87-5
M. Wt: 149.17 g/mol
InChI Key: VUPWPHSXGCYTPV-UHFFFAOYSA-N
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Description

“[(2-Amino-2-oxoethyl)thio]acetic acid” is a derivative of carboxylic acid and can be used as an organic reagent . It has a molecular formula of C4H7NO3S .


Synthesis Analysis

The synthesis of “[(2-Amino-2-oxoethyl)thio]acetic acid” usually involves the following steps :


Molecular Structure Analysis

The molecular structure of “[(2-Amino-2-oxoethyl)thio]acetic acid” is represented by the SMILES string O=C(CSCC(O)=O)N . It has a molecular weight of 149.17 Da .


Physical And Chemical Properties Analysis

“[(2-Amino-2-oxoethyl)thio]acetic acid” is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

Role in SARS-CoV-2 Interaction and Cardiovascular Implications

Research highlights the critical role of ACE2 as a receptor for SARS-CoV-2, implicating amino acid sequences in the virus's pathogenicity and the host's immune response. ACE2's involvement in amino acid transport, cardiovascular system regulation, and its potential as a therapeutic target underscores the significance of amino acid-related compounds in medical research and therapy development (Gheblawi et al., 2020).

Antioxidant and Antiradical Activities

Compounds with open thiogroup, akin to the thio-functional group in [(2-Amino-2-oxoethyl)thio]acetic acid, exhibit high antioxidant and antiradical activities. Such compounds are compared to biogenic amino acids like cysteine, indicating their potential in mitigating oxidative stress and supporting biochemical processes in radiation-exposed patients. This underscores the compound's potential in research focused on antioxidant mechanisms and protective therapies (Kaplaushenko, 2019).

Biomedical Applications of Poly(amino acid)s

The use of poly(amino acid)s, which include compounds related to [(2-Amino-2-oxoethyl)thio]acetic acid, in developing highly branched polymers for biomedical applications, offers insights into the potential uses of such compounds. These polymers, owing to their biocompatibility, biodegradability, and metabolizable degradation products, hold promise in drug and gene delivery systems, highlighting an area of significant interest for further exploration (Thompson & Scholz, 2021).

Amino Acid Spin Labeling in Peptide Studies

The paramagnetic amino acid 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC) and its use in peptide studies through EPR spectroscopy provide a precedent for the use of amino acid derivatives in analyzing peptide structure and interactions. This suggests the potential of [(2-Amino-2-oxoethyl)thio]acetic acid, or derivatives thereof, in similar spectroscopic studies to understand peptide dynamics and interactions, offering a methodological application in biochemical research (Schreier et al., 2012).

Implications in Inflammatory Processes

Exploring the role of ACE2, which is associated with amino acid transport and metabolic processes, in inflammatory bowel disease (IBD) provides a model for investigating how amino acid-related compounds may impact inflammation and disease pathology. Research into ACE2's functions suggests a complex interaction between amino acid metabolism, inflammation, and therapeutic targeting, relevant to compounds like [(2-Amino-2-oxoethyl)thio]acetic acid (Ferreira-Duarte et al., 2020).

Safety And Hazards

“[(2-Amino-2-oxoethyl)thio]acetic acid” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H302 - Harmful if swallowed and H319 - Causes serious eye irritation .

properties

IUPAC Name

2-(2-amino-2-oxoethyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H2,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPWPHSXGCYTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326728
Record name [(2-amino-2-oxoethyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Amino-2-oxoethyl)thio]acetic acid

CAS RN

13330-87-5
Record name [(2-amino-2-oxoethyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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